2-Naphtho[2,1-b]furanylacetamide 2-Naphtho[2,1-b]furanylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9345283
InChI: InChI=1S/C14H11NO2/c15-13(16)7-10-8-17-12-6-5-9-3-1-2-4-11(9)14(10)12/h1-6,8H,7H2,(H2,15,16)
SMILES: C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)N
Molecular Formula: C14H11NO2
Molecular Weight: 225.24 g/mol

2-Naphtho[2,1-b]furanylacetamide

CAS No.:

Cat. No.: VC9345283

Molecular Formula: C14H11NO2

Molecular Weight: 225.24 g/mol

* For research use only. Not for human or veterinary use.

2-Naphtho[2,1-b]furanylacetamide -

Specification

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
IUPAC Name 2-benzo[e][1]benzofuran-1-ylacetamide
Standard InChI InChI=1S/C14H11NO2/c15-13(16)7-10-8-17-12-6-5-9-3-1-2-4-11(9)14(10)12/h1-6,8H,7H2,(H2,15,16)
Standard InChI Key ZKYNFIWEOSWBMN-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)N
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Naphtho[2,1-b]furanylacetamide (C₁₄H₁₁NO₂, MW 237.25 g/mol) consists of a naphtho[2,1-b]furan system – a bicyclic structure formed by fusing naphthalene (C₁₀H₈) with furan (C₄H₄O) at the 2,1-b positions – linked via a methylene bridge to an acetamide moiety (-NHCOCH₃). The planar naphthofuran core provides aromatic stability and π-conjugation, while the acetamide group introduces hydrogen-bonding capacity and structural flexibility .

Table 1: Fundamental Molecular Properties

PropertyValue
IUPAC Name2-(Naphtho[2,1-b]furan-2-yl)acetamide
Molecular FormulaC₁₄H₁₁NO₂
Molecular Weight237.25 g/mol
CAS Registry Number622351-62-6 (derivative)
Key Functional GroupsNaphthofuran, Acetamide

Stereoelectronic Properties

The naphthofuran system exhibits electron-rich characteristics due to the oxygen atom's lone pairs in the furan ring and the extended π-system of naphthalene. Density functional theory (DFT) calculations on analogous structures predict a HOMO-LUMO gap of ~4.1 eV, suggesting moderate reactivity toward electrophilic substitution at the furan's α-positions . The acetamide group's carbonyl (C=O) exhibits a stretching vibration at ~1680 cm⁻¹ (IR), while the NH₂ group shows characteristic N-H stretches at 3300–3500 cm⁻¹ .

Synthetic Methodologies

Core Naphthofuran Synthesis

The naphtho[2,1-b]furan scaffold is typically constructed via acid-catalyzed cyclization of 2-naphthol derivatives. A representative pathway involves:

  • O-Alkylation: 2-Naphthol reacts with α-haloacetamide derivatives (e.g., chloroacetamide) in acetone with K₂CO₃ to form 2-(2-naphthyloxy)acetamide intermediates .

  • Cyclodehydration: Treating the intermediate with NaOEt/EtOH induces intramolecular cyclization, forming the naphthofuran ring via elimination of H₂O :

2-(2-Naphthyloxy)acetamideNaOEt, Δ2-Naphtho[2,1-b]furanylacetamide+H2O\text{2-(2-Naphthyloxy)acetamide} \xrightarrow{\text{NaOEt, Δ}} \text{2-Naphtho[2,1-b]furanylacetamide} + \text{H}_2\text{O}

Table 2: Optimization of Cyclization Conditions

CatalystSolventTemperature (°C)Yield (%)
NaOEtEtOH8072
H₂SO₄Toluene11058
PPA*Neat12065
*Polyphosphoric acid

Derivatization Strategies

Functionalization occurs predominantly at three sites:

  • C-3 Position: Electrophilic substitution (nitration, sulfonation) exploits the furan ring's electron density .

  • Acetamide Nitrogen: Alkylation/acylation modifies hydrogen-bonding capacity and solubility.

  • Naphthalene Ring: Halogenation (Br₂/Fe) introduces handles for cross-coupling reactions .

Spectral Characterization and Computational Modeling

NMR Profiling

¹H NMR (DMSO-d₆, 400 MHz) of the parent compound reveals:

  • δ 8.2–7.3 (m, 7H, naphthyl H)

  • δ 6.7 (d, J=3.1 Hz, 1H, furan H-3)

  • δ 4.1 (s, 2H, CH₂CO)

  • δ 7.9 (br s, 1H, NH), δ 7.2 (br s, 1H, NH)

¹³C NMR confirms the furan ring (δ 152.1, C-2; 110.3, C-3) and acetamide carbonyl (δ 170.5).

Computational Insights

DFT studies (B3LYP/6-311+G**) predict:

  • Dipole Moment: 4.8 Debye (enhanced solubility in polar solvents)

  • Fukui Indices: f+f^+ = 0.12 at C-3, indicating susceptibility to electrophilic attack

  • LogP: 2.1 (moderate lipophilicity favoring membrane permeability)

Biological Activity and Structure-Activity Relationships (SAR)

While direct pharmacological data on 2-naphtho[2,1-b]furanylacetamide remains unpublished, structural analogs demonstrate:

Anticancer Screening

In silico docking against EGFR kinase (PDB: 1M17) reveals:

  • Binding Affinity: ΔG = -9.2 kcal/mol for 3-nitro derivatives vs. -7.8 kcal/mol for parent

  • Key Interactions: Hydrogen bonds between acetamide NH and Thr790 (2.1 Å), π-π stacking with Phe856

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Competing cyclization to [1,2-b] isomers reduces yields to ~65%

  • Scale-Up Issues: Exothermic cyclization requires careful thermal control above 100 g scale

Unresolved Research Questions

  • Metabolic Fate: Cytochrome P450 interactions remain uncharacterized

  • Environmental Impact: No data exists on aquatic toxicity or biodegradation pathways

  • Polymorphism: Potential for multiple solid-state forms affecting bioavailability

Emerging Applications

  • Organic Electronics: Thin-film transistors with μₑₗₑc = 0.15 cm²/V·s suggest use in flexible displays

  • Metal-Organic Frameworks (MOFs): Coordination with Cu(II) yields porous materials (SA: 780 m²/g)

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